

A Comprehensive Technical Guide to the Synthesis of Anhydrous Magnesium Chlorate

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Compound of Interest

Compound Name: Magnesium chlorate

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Introduction

Magnesium chlorate ($\text{Mg}(\text{ClO}_3)_2$) is an inorganic compound known in several hydrated forms, most commonly as the hexahydrate ($\text{Mg}(\text{ClO}_3)_2 \cdot 6\text{H}_2\text{O}$).^[1] The anhydrous form is of particular interest due to its properties as a strong oxidizing agent and potential applications as a desiccant and in pyrotechnic compositions. However, the synthesis of anhydrous **magnesium chlorate** is a significant challenge due to the thermal lability of its hydrated precursors. Simple heating of the hydrates does not yield the anhydrous salt; instead, it leads to decomposition.^[1] This guide provides a detailed overview of the synthesis of hydrated **magnesium chlorate** and explores the critical challenges and theoretical pathways to achieving the anhydrous state, drawing parallels from the established chemistry of similar magnesium halides.

Part 1: Synthesis of Hydrated Magnesium Chlorate ($\text{Mg}(\text{ClO}_3)_2 \cdot 6\text{H}_2\text{O}$)

The most common and straightforward laboratory-scale synthesis of **magnesium chlorate** involves a metathesis reaction between barium chlorate and magnesium sulfate.^{[1][2]} This method leverages the insolubility of barium sulfate to drive the reaction to completion, leaving the desired **magnesium chlorate** in the aqueous solution.

Experimental Protocol: Metathesis Reaction

Objective: To synthesize **magnesium chlorate** hexahydrate via the reaction of barium chlorate monohydrate and magnesium sulfate heptahydrate.^[2]

Materials:

- Barium chlorate monohydrate ($\text{Ba}(\text{ClO}_3)_2 \cdot \text{H}_2\text{O}$)
- Magnesium sulfate heptahydrate ($\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$)
- Deionized water
- Ethanol

Equipment:

- Beakers
- Stirring rod or magnetic stirrer
- Centrifuge and centrifuge tubes
- Rotary evaporator
- Crystallizing dish

Procedure:

- Preparation of Reactant Solutions: Prepare equimolar aqueous solutions of barium chlorate monohydrate and magnesium sulfate heptahydrate.
- Reaction: Slowly add the magnesium sulfate solution to the barium chlorate solution under constant stirring. A white precipitate of barium sulfate (BaSO_4) will form immediately.^[1] The reaction is: $\text{Ba}(\text{ClO}_3)_2 + \text{MgSO}_4 \rightarrow \text{BaSO}_4\downarrow + \text{Mg}(\text{ClO}_3)_2$
- Stirring: Continue to stir the mixture for approximately three hours to ensure the reaction goes to completion.
- Separation: Separate the barium sulfate precipitate from the supernatant containing the dissolved **magnesium chlorate**. This is effectively achieved by centrifuging the mixture for 30 minutes at 5000 rpm.^[2]

- Isolation: Carefully decant or pipette the supernatant, which is the aqueous solution of **magnesium chlorate**. Discard the barium sulfate pellet.[2]
- Concentration: Transfer the supernatant to a rotary evaporator to reduce the volume of water.
- Crystallization: Transfer the concentrated solution to a crystallizing dish. Allow for slow evaporation of the remaining water at room temperature. Colorless single crystals of **magnesium chlorate** hexahydrate ($\text{Mg}(\text{ClO}_3)_2 \cdot 6\text{H}_2\text{O}$) will form.[2]
- Purification (Optional): The resulting crystals can be further purified by recrystallization from ethanol.[2]

Caption: Experimental workflow for the synthesis of **Magnesium Chlorate** Hexahydrate.

Part 2: The Challenge of Dehydration

The primary obstacle in preparing anhydrous **magnesium chlorate** is the hydrolysis that occurs upon heating its hydrates. This behavior is well-documented for magnesium chloride (MgCl_2) and is analogous for the chlorate salt.[3][4] Instead of simply losing water of crystallization, the compound decomposes, forming basic salts and ultimately magnesium oxide.

Thermal Decomposition Pathway

Heating **magnesium chlorate** hexahydrate initiates a stepwise dehydration process that is quickly overtaken by decomposition.[1]

Quantitative Data: Thermal Decomposition of $\text{Mg}(\text{ClO}_3)_2 \cdot 6\text{H}_2\text{O}$

Temperature (°C)	Event	Products
35	Decomposes to tetrahydrate	$\text{Mg}(\text{ClO}_3)_2 \cdot 4\text{H}_2\text{O}$
65	Dehydrates to dihydrate	$\text{Mg}(\text{ClO}_3)_2 \cdot 2\text{H}_2\text{O}$
80	Forms a basic salt	Intermediate basic magnesium chlorate compounds
120	Complete decomposition	MgO , H_2O , O_2 , Cl_2

Table based on data from Wikipedia.[1]

This decomposition pathway demonstrates that direct thermal dehydration in air is not a viable method for producing the anhydrous salt. The process is dominated by hydrolysis, where the water molecules coordinate with the Mg^{2+} ion and react to form hydroxides and oxides.[3]

Theoretical Protocol: Dehydration Under Reactive Atmosphere

To suppress hydrolysis, the dehydration must be conducted in an atmosphere that shifts the equilibrium away from the formation of oxides and hydroxides. For magnesium chloride, this is achieved by heating in a stream of dry hydrogen chloride (HCl) gas.[4][5] A similar approach is the most plausible route for dehydrating **magnesium chlorate**.

Warning: This is a theoretical procedure based on analogous chemistry. Working with heated chlorates and reactive gases is extremely hazardous and should only be attempted by qualified professionals in a controlled environment with appropriate safety measures. Chlorates are powerful oxidizers and can form explosive mixtures.

Objective: To dehydrate $\text{Mg}(\text{ClO}_3)_2 \cdot 6\text{H}_2\text{O}$ to anhydrous $\text{Mg}(\text{ClO}_3)_2$ by suppressing hydrolysis.

Materials:

- **Magnesium chlorate** hexahydrate ($\text{Mg}(\text{ClO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Dry, inert gas (e.g., Argon)
- Anhydrous hydrogen chloride (HCl) gas (optional, high-risk)

Equipment:

- Tube furnace with programmable temperature control
- Quartz or borosilicate glass tube
- Gas flow controllers
- Schlenk line or similar apparatus for handling air-sensitive materials

- Gas scrubber/trap for effluent gas

Procedure:

- Sample Preparation: Place a sample of finely ground $\text{Mg}(\text{ClO}_3)_2 \cdot 6\text{H}_2\text{O}$ in a combustion boat and place it in the center of the furnace tube.
- Inert Purge: Purge the system with a stream of dry, inert gas (e.g., Argon) to remove all atmospheric air and moisture.
- Low-Temperature Dehydration: Begin slowly heating the sample under the inert gas flow. A very gradual temperature ramp to just above 100°C will remove the bulk of the water.
- Reactive Atmosphere Introduction: To remove the final, tightly bound water molecules and prevent hydrolysis at higher temperatures, introduce a slow stream of dry HCl gas into the inert gas flow.[5] The HCl atmosphere helps to suppress the formation of Mg-O and Mg-OH bonds by Le Châtelier's principle.
- High-Temperature Dehydration: Slowly increase the temperature. The final temperature required would need to be determined experimentally but should be kept well below the decomposition temperature of the anhydrous salt itself.
- Final Purge and Cooling: Once dehydration is complete, switch the gas flow back to pure inert gas and maintain it while the furnace cools to room temperature.
- Product Handling: The resulting white, crystalline solid should be handled under anhydrous conditions (e.g., in a glovebox) as it will be extremely hygroscopic.

Caption: Logical diagram of **magnesium chlorate** hydrate dehydration pathways.

Conclusion

While the synthesis of hydrated **magnesium chlorate** is well-established, the production of its anhydrous form remains a significant chemical challenge. Direct thermal dehydration is not feasible due to the salt's propensity for hydrolysis and decomposition. The most promising route to anhydrous **magnesium chlorate** involves a carefully controlled dehydration under a reactive atmosphere of dry hydrogen chloride gas, a technique proven effective for the analogous magnesium chloride. This process requires specialized equipment and stringent

safety protocols due to the hazardous nature of the materials involved. Further research is necessary to optimize the experimental conditions, such as temperature ramps and gas flow rates, to successfully isolate pure, anhydrous **magnesium chlorate**.

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